7-Ethylbicyclo[3.3.1]non-6-en-3-one

Catalog No.
S13044652
CAS No.
177540-12-4
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethylbicyclo[3.3.1]non-6-en-3-one

CAS Number

177540-12-4

Product Name

7-Ethylbicyclo[3.3.1]non-6-en-3-one

IUPAC Name

7-ethylbicyclo[3.3.1]non-6-en-3-one

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-2-8-3-9-5-10(4-8)7-11(12)6-9/h3,9-10H,2,4-7H2,1H3

InChI Key

JPKQZQSFQDHAIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2CC(C1)CC(=O)C2

7-Ethylbicyclo[3.3.1]non-6-en-3-one is a bicyclic compound characterized by a unique fused ring structure that includes a ketone functional group. This compound belongs to the bicyclo[3.3.1]nonane family, which is notable for its distinctive arrangement of carbon atoms and the presence of a double bond and a carbonyl group. The molecular formula for 7-ethylbicyclo[3.3.1]non-6-en-3-one is C_{11}H_{16}O, indicating that it contains eleven carbon atoms, sixteen hydrogen atoms, and one oxygen atom.

The bicyclo[3.3.1]nonane framework is recognized for its strain due to the angle constraints imposed by the fused rings, which can influence its chemical reactivity and biological activity. The ethyl group at the 7-position contributes to the compound’s physical properties and reactivity patterns, making it an interesting subject for synthetic and medicinal chemistry.

Typical of bicyclic compounds, including:

  • Electrophilic Addition Reactions: The double bond in the compound can undergo electrophilic addition, leading to the formation of more complex structures.
  • Nucleophilic Attack: The carbonyl group can be targeted by nucleophiles, resulting in the formation of alcohols or other derivatives.
  • Cycloadditions: This compound can engage in cycloaddition reactions, such as the Pauson-Khand reaction, which involves the reaction of alkenes with carbon monoxide and alkynes to create larger cyclic structures .

Research indicates that derivatives of bicyclo[3.3.1]nonane compounds exhibit significant biological activities, including potential anti-inflammatory and anticancer properties. For example, studies have shown that certain derivatives synthesized from 7-ethylbicyclo[3.3.1]non-6-en-3-one possess inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases . The unique structural features of this compound may contribute to its interaction with biological targets.

Several synthetic routes have been developed for the preparation of 7-ethylbicyclo[3.3.1]non-6-en-3-one:

  • Friedel-Crafts Cyclization: This method involves the reaction of suitable precursors in the presence of a Lewis acid catalyst to form the bicyclic structure.
  • Condensation Reactions: Bicyclo[3.3.1]nonane moieties can be synthesized through condensation reactions involving aldehydes and ketones .
  • Pauson-Khand Reaction: This cycloaddition reaction can be employed to synthesize bicyclic compounds from alkenes and alkynes in the presence of carbon monoxide .

These methods highlight the versatility in synthesizing this compound, allowing for variations in substitution patterns.

7-Ethylbicyclo[3.3.1]non-6-en-3-one has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development due to their biological activity.
  • Organic Synthesis: The compound's unique structure makes it a valuable intermediate in organic synthesis, particularly in creating complex natural products.
  • Material Science: Bicyclic compounds are often explored for their properties in polymer science and materials engineering.

Studies on the interactions of 7-ethylbicyclo[3.3.1]non-6-en-3-one with biological macromolecules have indicated that its structural features allow for specific binding interactions with enzymes and receptors . Molecular docking studies have provided insights into how modifications to this compound can enhance its activity against specific biological targets.

Several compounds share structural similarities with 7-ethylbicyclo[3.3.1]non-6-en-3-one, including:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.1]heptanoneSmaller bicyclic systemLess strain compared to bicyclo[3.3.1]nonane
Bicyclo[4.2.0]octanoneLarger bicyclic systemDifferent reactivity patterns due to additional rings
Ethylbicyclo[2.2.2]octanoneSimilar ethyl substitutionExhibits different biological activities

The uniqueness of 7-ethylbicyclo[3.3.1]non-6-en-3-one lies in its specific ring strain and functional groups that influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

164.120115130 g/mol

Monoisotopic Mass

164.120115130 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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